potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate
Description
Potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate is a phosphorus-containing heterocyclic compound featuring a 6-chloropyridazine moiety fused to an imidazole ring, coordinated to a phenylphosphinate group and a potassium counterion. Its structure combines electron-deficient aromatic systems (chloropyridazine) with a phosphinate group, which may confer unique reactivity and coordination properties.
Properties
IUPAC Name |
potassium;[1-(6-chloropyridazin-3-yl)imidazol-2-yl]-phenylphosphinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN4O2P.K/c14-11-6-7-12(17-16-11)18-9-8-15-13(18)21(19,20)10-4-2-1-3-5-10;/h1-9H,(H,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWDBHHCUAUOBP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=NC=CN2C3=NN=C(C=C3)Cl)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClKN4O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chloropyridazine moiety, an imidazole ring, and a phenyl phosphinate group. The structural formula can be represented as follows:
This structure is pivotal for its interaction with biological targets.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to insulin signaling and glucose metabolism.
- Receptor Modulation : It interacts with various receptors, including those involved in inflammation and metabolic regulation, suggesting a role in modulating physiological responses.
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress.
In vitro Studies
In vitro studies have demonstrated the efficacy of this compound in various cell lines. Below is a summary of key findings:
| Cell Line | Concentration (µM) | Effect Observed | Reference |
|---|---|---|---|
| 3T3-L1 Adipocytes | 20 | Enhanced adipogenesis | |
| HEK293 | 10 | Weak-to-moderate PPARγ agonism | |
| HepG2 | 50 | Reduced glucose production |
These results indicate that the compound may enhance insulin sensitivity and promote adipocyte differentiation.
Case Studies
A notable case study involved the evaluation of this compound on diabetic models. In this study:
- Model : db/db mice
- Dosage : Administered at 5 mg/kg body weight
- Outcome : Significant reduction in blood glucose levels was observed after four weeks of treatment, along with improved lipid profiles.
The findings suggest potential benefits for metabolic disorders such as type 2 diabetes mellitus.
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
- Target Compound: The 6-chloropyridazine group is strongly electron-withdrawing, likely increasing the acidity of the phosphinate group compared to alkyl-substituted analogs.
- (1-Methyl-1H-imidazol-3-ium-2-yl)(phenyl)phosphinate Monohydrate (): The methyl group on the imidazole ring is electron-donating, reducing acidity. The monohydrate form (R factor = 0.054) exhibits a planar imidazole ring, with hydrogen bonding stabilizing the crystal structure. In contrast, the target compound’s chloropyridazine substituent may introduce steric hindrance and alter packing efficiency .
- Sodium Isopropylphosphonothiolate (): The phosphonothiolate group differs from phosphinate in oxidation state and bonding (P–S vs. P–O).
Counterion Influence on Physicochemical Properties
- Potassium vs. Sodium Salts : Potassium’s larger ionic radius (1.38 Å vs. 1.02 Å for Na⁺) reduces lattice energy, often increasing solubility in aqueous systems. This makes the target compound more suitable for biological applications compared to sodium salts like those in .
- Hydration Effects: The monohydrate in shows moderate solubility due to water incorporation, whereas anhydrous potassium salts (target compound) may exhibit higher thermal stability .
Structural Insights from Crystallography
- The target compound’s structure, if solved using SHELX software (), would benefit from high-resolution data (cf. ’s data-to-parameter ratio of 17.8). Chlorine’s heavy-atom effect might improve phasing accuracy in crystallography .
Data Table: Key Comparative Properties
| Compound | Substituent | Counterion | Solubility (H₂O) | Key Application | Structural Feature |
|---|---|---|---|---|---|
| Potassium (target) | 6-Chloropyridazin-3-yl | K⁺ | High | Pharmaceuticals | Electron-deficient aromatic |
| (1-Methyl-1H-imidazol-3-ium)phosphinate | Methyl | – | Moderate | Crystal studies | Planar imidazole, H-bonding |
| Sodium isopropylphosphonothiolate | Isopropylphosphono | Na⁺ | Variable | Chemical synthesis | P–S bond, compact packing |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
